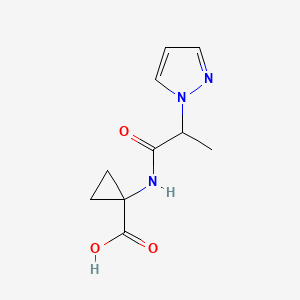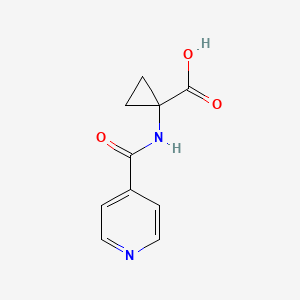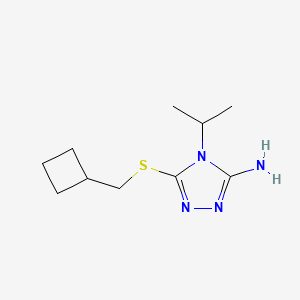
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid, also known as CPPC, is a synthetic compound that has been the subject of extensive research in the field of medicinal chemistry. CPPC is a cyclic amino acid derivative that has been shown to exhibit potent biological activity, making it a promising candidate for the development of new drugs and therapies. In
Mecanismo De Acción
The mechanism of action of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is not well understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and inflammation. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects:
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation and inflammation. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is its potent biological activity, which makes it a promising candidate for the development of new drugs and therapies. However, one limitation of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is its complex synthesis, which requires a high level of technical expertise and specialized equipment. Additionally, the mechanism of action of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is not well understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid. One area of research is the development of new drugs and therapies based on 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid. Another area of research is the elucidation of the mechanism of action of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid, which may help to identify new targets for drug development. Additionally, research on the synthesis of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid may lead to the development of more efficient and cost-effective methods for its production. Finally, research on the biological activity of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid may lead to the discovery of new applications for this promising compound.
Métodos De Síntesis
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of 1,3-dibromo-2-propanol with pyrazole, followed by the reaction of the resulting intermediate with cyclopropane-1-carboxylic acid. Other methods include the reaction of pyrazole with ethyl bromoacetate, followed by the reaction of the resulting intermediate with cyclopropane-1-carboxylic acid. The synthesis of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is a complex process that requires a high level of technical expertise and specialized equipment.
Aplicaciones Científicas De Investigación
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been the subject of extensive research in the field of medicinal chemistry due to its potent biological activity. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to exhibit antitumor activity, making it a promising candidate for the development of new cancer therapies. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has also been shown to exhibit anti-inflammatory activity, making it a potential treatment for a variety of inflammatory diseases. Additionally, 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to exhibit antibacterial and antifungal activity, making it a potential treatment for a variety of infectious diseases.
Propiedades
IUPAC Name |
1-(2-pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7(13-6-2-5-11-13)8(14)12-10(3-4-10)9(15)16/h2,5-7H,3-4H2,1H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJNDTJDJSDCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CC1)C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine](/img/structure/B7580832.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine](/img/structure/B7580857.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)
![1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580868.png)

![1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7580883.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)
![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)
![1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea](/img/structure/B7580915.png)
![1-[1-(2-Methoxyphenyl)propan-2-yl-methylamino]-3-propan-2-yloxypropan-2-ol](/img/structure/B7580916.png)
![1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione](/img/structure/B7580924.png)

![Methyl 2-[3-bromo-5-(trifluoromethyl)anilino]acetate](/img/structure/B7580937.png)